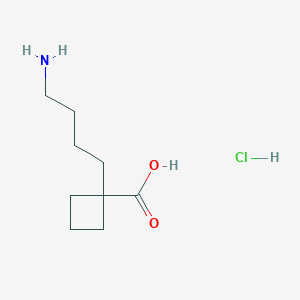
1-(4-Aminobutyl)cyclobutane-1-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-Aminobutyl)cyclobutane-1-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2138145-98-7 . It has a molecular weight of 207.7 and is typically in powder form . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17NO2.ClH/c10-7-2-1-4-9(8(11)12)5-3-6-9;/h1-7,10H2,(H,11,12);1H . This code provides a unique representation of the compound’s molecular structure.Aplicaciones Científicas De Investigación
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including "1-(4-Aminobutyl)cyclobutane-1-carboxylic acid hydrochloride," have been studied for their effects on microbes like Escherichia coli and Saccharomyces cerevisiae, used in fermentative production. Such acids can inhibit microbial growth at concentrations below desired yields, impacting their use in biorenewable chemicals production. Understanding these inhibition mechanisms is crucial for engineering robust microbial strains for industrial applications (Jarboe, Royce, & Liu, 2013).
Structural-Activity Relationship in Carboxylic Acids
The study of natural carboxylic acids, including "this compound," reveals their diverse biological activities such as antioxidant, antimicrobial, and cytotoxic effects. These activities are influenced by the structural differences among carboxylic acids, highlighting the importance of chemical structure in determining bioactivity. This understanding aids in the development of new therapeutics and bioactive compounds (Godlewska-Żyłkiewicz et al., 2020).
Betalains: Chemistry and Biochemistry
Research into betalains, which are vacuolar pigments composed of betalamic acid and derivatives, includes studies on "this compound." Betalains are involved in various biological roles and are known for their antioxidant properties. The synthesis and applications of betalains in plants highlight the potential of carboxylic acids in contributing to plant health and nutrition (Khan & Giridhar, 2015).
Organic Solvents in Drug Extraction
The role of carboxylic acids, such as "this compound," extends to their extraction capabilities in toxicology. Studies demonstrate their efficiency in extracting drugs from biological specimens, showcasing the importance of understanding solvent properties and their interactions with various drugs for effective toxicological analysis (Siek, 1978).
Chlorogenic Acid: Pharmacological Review
Chlorogenic Acid (CGA) studies reveal its extensive therapeutic roles, which might be relevant for derivatives of carboxylic acids like "this compound." CGA's effects include antioxidant, anti-inflammatory, and neuroprotective activities. This highlights the potential of carboxylic acids in developing natural, therapeutic agents for various health conditions (Naveed et al., 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mecanismo De Acción
Target of Action
It is suggested that it may have a similar target profile to its cyclic homologue, 1-aminocyclobutane-1-carboxylate (acbc), which is known to act as an antagonist at the glycine site of the nmda receptor .
Mode of Action
If it shares a similar mechanism with acbc, it may interact with the nmda receptor’s glycine site, inhibiting the receptor’s function .
Result of Action
If it acts similarly to ACBC, it may inhibit the function of NMDA receptors, potentially affecting neuronal excitability and synaptic plasticity .
Propiedades
IUPAC Name |
1-(4-aminobutyl)cyclobutane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c10-7-2-1-4-9(8(11)12)5-3-6-9;/h1-7,10H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOPESLQQNGVCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CCCCN)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
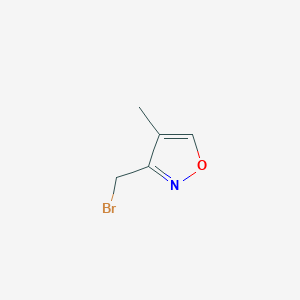
![N-{3-[ethyl(phenyl)amino]propyl}-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2939901.png)
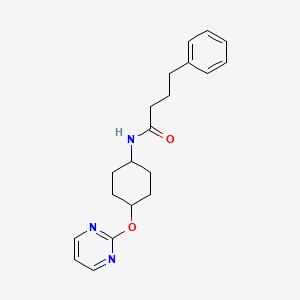
![3-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2939906.png)
![4-{[2-Cyano-2-(2-thienyl)vinyl]amino}benzenecarboxylic acid](/img/structure/B2939907.png)
![1-[4-(4-Methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]propan-1-one](/img/structure/B2939908.png)
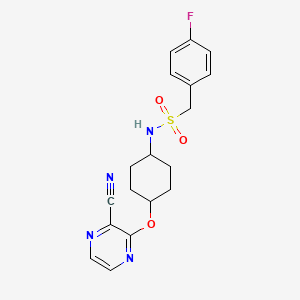
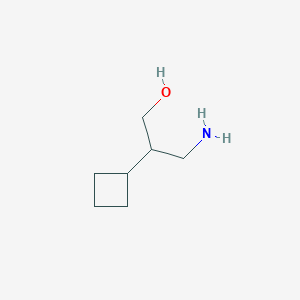
![3-chloro-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2939913.png)
![4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-(4-fluorophenyl)benzamide](/img/structure/B2939916.png)
![7-fluoro-2-methyl-3-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2939917.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2939918.png)
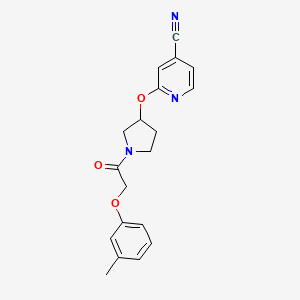
![[1-(6-Methoxy-2-naphthyl)ethyl]amine hydrochloride](/img/structure/B2939921.png)
